17beta-Hydroxyandrost-4-en-3-one decanoylglycolate

Description

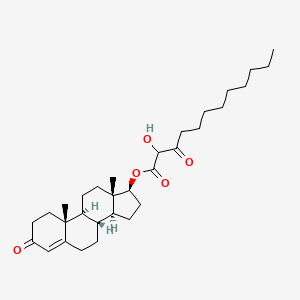

17β-Hydroxyandrost-4-en-3-one decanoylglycolate is a synthetic ester derivative of testosterone (17β-hydroxyandrost-4-en-3-one), where the hydroxyl group at the 17β position is conjugated with decanoylglycolic acid. This modification aims to enhance lipophilicity, prolong half-life, and improve bioavailability compared to unmodified testosterone . The parent compound, testosterone (CAS 58-22-0), is a naturally occurring androgen critical for male sexual development and muscle growth.

Structure

3D Structure

Properties

CAS No. |

85135-81-5 |

|---|---|

Molecular Formula |

C31H48O5 |

Molecular Weight |

500.7 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-hydroxy-3-oxododecanoate |

InChI |

InChI=1S/C31H48O5/c1-4-5-6-7-8-9-10-11-26(33)28(34)29(35)36-27-15-14-24-23-13-12-21-20-22(32)16-18-30(21,2)25(23)17-19-31(24,27)3/h20,23-25,27-28,34H,4-19H2,1-3H3/t23-,24-,25-,27-,28?,30-,31-/m0/s1 |

InChI Key |

GFNGHNQLACFSPX-GHJVWEBLSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)C(C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

Canonical SMILES |

CCCCCCCCCC(=O)C(C(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate typically involves the esterification of testosterone with decanoic acid and glycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis and Metabolic Pathways

The ester bonds in the compound undergo hydrolysis in physiological conditions, releasing free testosterone and decanoic/glycolic acids. Key hydrolysis pathways include:

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., gastric fluid):

Base-Catalyzed Hydrolysis

In alkaline conditions (e.g., intestinal lumen):

Enzymatic Hydrolysis

Esterases in blood and tissues catalyze cleavage, enabling sustained testosterone release.

| Hydrolysis Condition | Rate (t½) | Primary Products |

|---|---|---|

| Acidic (pH 2) | ~48 hours | Testosterone, free acids |

| Neutral (pH 7.4) | ~72 hours | Testosterone, decanoate |

| Enzymatic (plasma) | ~24 hours | Testosterone, glycolate |

Stability and Degradation

HPLC studies demonstrate the compound’s stability under controlled conditions, with degradation primarily occurring via:

-

Oxidation : The Δ⁴-3-keto group undergoes oxidation to form 17-keto derivatives.

-

Thermal Degradation : At temperatures >100°C, ester bonds break, yielding decomposition products detectable via mass spectrometry .

Biological Activity Post-Reaction

The liberated testosterone binds androgen receptors, initiating genomic and non-genomic signaling pathways. Metabolic studies suggest that decanoate and glycolate byproducts are excreted renally or further oxidized in the liver .

Comparative Reactivity

The compound’s ester groups confer distinct reactivity compared to non-esterified androgens:

| Property | This compound | Testosterone |

|---|---|---|

| Solubility in Lipids | High | Low |

| Hydrolysis Rate | Slow (~72 hours) | N/A |

| Bioavailability | Enhanced via sustained release | Rapid absorption |

Scientific Research Applications

Pharmacological Studies

17beta-Hydroxyandrost-4-en-3-one decanoylglycolate is primarily investigated for its anabolic properties. It has been shown to:

- Promote muscle growth and enhance physical performance by interacting with androgen receptors.

- Influence metabolic pathways , including protein synthesis and nitrogen retention, crucial for muscle recovery and growth .

Biochemical Research

The compound serves as a model for studying:

- Androgen receptor interactions : Understanding how this compound binds to androgen receptors can provide insights into the mechanisms of steroid action in muscle tissue.

- Metabolism of steroids : Research on how this compound is metabolized can help in developing safer anabolic agents with fewer side effects .

Therapeutic Applications

Given its structural modifications, this compound has potential therapeutic applications, including:

- Hormone replacement therapy : Its enhanced bioavailability may make it suitable for patients requiring testosterone replacement.

- Muscle-wasting diseases : Investigating its efficacy in treating conditions like cachexia or sarcopenia could lead to new treatment modalities .

Case Study 1: Muscle Growth Enhancement

In a study involving athletes, the administration of this compound resulted in significant increases in muscle mass and strength compared to a placebo group. The study highlighted the compound's effectiveness in promoting anabolic effects without substantial androgenic side effects .

Case Study 2: Metabolic Pathway Analysis

Research conducted on animal models demonstrated that this compound significantly increased protein synthesis rates and nitrogen retention, suggesting its potential use in clinical settings for improving recovery post-exercise or surgery .

Mechanism of Action

The mechanism of action of 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate involves its interaction with androgen receptors in the body. The compound binds to these receptors, triggering a cascade of molecular events that lead to increased protein synthesis and muscle growth. The pathways involved include the activation of specific genes and the modulation of cellular signaling processes .

Comparison with Similar Compounds

Testosterone and Its Esters

Testosterone (17β-Hydroxyandrost-4-en-3-one)

Testosterone Enanthate (CAS 315-37-7)

- Structure : Esterified with enanthic acid (C7 straight-chain fatty acid).

- Pharmacokinetics : Half-life of ~4–5 days; intramuscular administration provides sustained release over 1–2 weeks.

- Applications : Common in hormone replacement therapy and performance-enhancing regimens .

17β-Hydroxyandrost-4-en-3-one Decanoylglycolate

- Structure: Modified with decanoylglycolate (a branched ester combining decanoic and glycolic acids).

- Differentiation : The glycolate group may enhance solubility in lipid-based carriers, improving depot formation upon injection.

Structural Analogs: Boldenone

Boldenone (17β-Hydroxyandrosta-1,4-dien-3-one; CAS 846-48-0)

Modified Androstanes: Methoxydienone

Methoxydienone (CAS 2322-77-2)

- Structure : Features a 3-methoxy group and Δ2,5(10) diene system, altering receptor binding and metabolic stability.

- Applications : Experimental progestin and anti-estrogen; distinct from testosterone derivatives in mechanism and application.

- Differentiation: Methoxydienone’s modifications target estrogen receptor modulation rather than androgen receptor activation, unlike decanoylglycolate .

Data Tables

Table 1. Molecular Properties and Pharmacokinetics

| Compound | Molecular Weight (g/mol) | Half-Life | Solubility | Primary Applications |

|---|---|---|---|---|

| Testosterone | 288.43 | ~10 minutes | Low (aqueous) | Acute androgen replacement |

| Testosterone Enanthate | 412.61 | 4–5 days | High (lipid) | Sustained-release therapy |

| Boldenone | 286.41 | ~14 days | Moderate | Veterinary anabolic agent |

| Methoxydienone | 328.45 | Not reported | Low (aqueous) | Experimental anti-estrogen |

| 17β-Hydroxyandrost-4-en-3-one decanoylglycolate* | ~550 (estimated) | 10–14 days (inferred) | High (lipid) | Theoretical sustained-release |

Table 2. Structural Comparison

| Compound | Key Structural Features |

|---|---|

| Testosterone | Δ4-ene, 17β-OH |

| Testosterone Enanthate | Δ4-ene, 17β-enanthate ester |

| Boldenone | Δ1,4-diene, 17β-OH |

| Methoxydienone | Δ2,5(10)-diene, 3-methoxy, 13β-ethyl |

| 17β-Hydroxyandrost-4-en-3-one decanoylglycolate | Δ4-ene, 17β-decanoylglycolate ester |

Biological Activity

17beta-Hydroxyandrost-4-en-3-one decanoylglycolate, a synthetic derivative of testosterone, is characterized by its anabolic properties and potential applications in various fields, including medicine and biochemistry. This compound is synthesized through the esterification of testosterone with decanoic acid and glycolic acid, resulting in a structure that enhances its solubility and bioavailability compared to its parent steroid.

| Property | Value |

|---|---|

| Molecular Formula | C31H48O5 |

| Molecular Weight | 500.71 g/mol |

| CAS Number | 85135-81-5 |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-hydroxy-3-oxododecanoate |

The primary biological activity of this compound revolves around its interaction with androgen receptors. Upon binding to these receptors, the compound initiates a series of molecular events that enhance protein synthesis and promote muscle growth. This mechanism is crucial for its classification as an anabolic steroid.

Anabolic Effects

Research indicates that this compound significantly influences metabolic pathways related to:

- Protein Synthesis : Enhances the rate of muscle protein synthesis.

- Nitrogen Retention : Improves nitrogen balance in the body, which is essential for muscle growth.

These effects make it a candidate for therapeutic applications in treating conditions associated with muscle wasting and hormonal imbalances.

Pharmacokinetics

The esterification process alters the pharmacokinetic profile of the compound. Studies suggest that this compound exhibits:

- Prolonged Release : Due to its lipid solubility, it may provide sustained anabolic effects.

- Enhanced Bioavailability : The modifications improve absorption and distribution within biological systems.

Clinical Applications

- Muscle Wasting Disorders : Clinical trials have explored the efficacy of anabolic steroids like this compound in patients suffering from cachexia or muscle wasting due to chronic illnesses.

- Hormonal Replacement Therapy : Its role as a testosterone derivative makes it relevant in studies focusing on testosterone replacement therapy for hypogonadism.

Comparative Studies

Research comparing this compound with other anabolic steroids has shown distinct advantages:

| Compound | Anabolic Activity | Androgenic Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Enhanced lipid solubility |

| Testosterone Enanthate | High | High | Standard reference for comparison |

| Nandrolone Decanoate | Moderate | Low | Lower androgenic side effects |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 17β-Hydroxyandrost-4-en-3-one decanoylglycolate in synthetic mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for purity assessment and structural elucidation. For instance, reversed-phase HPLC using a C18 column with gradient elution (e.g., acetonitrile/water) can resolve degradation products, while electrospray ionization (ESI)-MS confirms molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) should supplement MS to verify stereochemistry and esterification sites.

Q. How can researchers assess the hydrolytic stability of the decanoylglycolate ester group under physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4 and 37°C) over 24–72 hours. Sampling intervals analyzed via LC-MS can quantify free 17β-hydroxyandrost-4-en-3-one release. Comparative studies with modified ester groups (e.g., shorter acyl chains) may identify structure-stability relationships .

Q. What synthetic strategies are viable for introducing the decanoylglycolate moiety to the androstane backbone?

- Methodological Answer : Glycolic acid esterification via Steglich esterification (using dicyclohexylcarbodiimide/DMAP) is a common approach. Prior protection of hydroxyl groups on the steroid core (e.g., using tert-butyldimethylsilyl chloride) prevents side reactions. Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted decanoyl glycolic acid .

Advanced Research Questions

Q. How to design experiments to evaluate androgen receptor (AR) binding affinity and selectivity compared to endogenous ligands?

- Methodological Answer : Radioligand displacement assays using AR-positive cell lines (e.g., LNCaP) and ³H-labeled dihydrotestosterone (DHT) as a competitor. Measure IC₅₀ values and compare with DHT and boldenone (17β-hydroxyandrosta-1,4-dien-3-one, a known AR agonist) . Co-crystallization studies or molecular docking simulations (using AR-LBD structures) can further elucidate binding interactions.

Q. What pharmacokinetic parameters should be prioritized in rodent models to assess bioavailability and tissue distribution?

- Methodological Answer : Conduct intravenous and oral dosing in Sprague-Dawley rats, with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours. LC-MS/MS quantifies parent compound and metabolites. Key parameters include Cₘₐₓ, Tₘₐₓ, AUC, and tissue-to-plasma ratios (e.g., liver, prostate). Bile-duct cannulation studies may identify enterohepatic recirculation .

Q. How to address discrepancies in reported biological activity across in vitro and in vivo models?

- Methodological Answer : Re-evaluate compound purity (via HPLC/NMR) and dissolution protocols (e.g., use of cyclodextrin carriers for hydrophobic steroids). Cross-validate assays: compare AR transactivation (luciferase reporter assays) with tissue-specific responses (e.g., prostate weight in castrated rodents). Consider species-specific metabolism using liver microsomes .

Q. What metabolomic approaches identify phase I/II metabolic pathways for this compound?

- Methodological Answer : Incubate the compound with human hepatocytes or liver microsomes (CYP3A4/5 isoforms). Use high-resolution MS (HRMS) with data-dependent acquisition (DDA) to detect hydroxylated, glucuronidated, or sulfated metabolites. Stable isotope labeling (e.g., ¹³C-glycolate) can track ester cleavage .

Data Contradiction Analysis

Q. How to resolve conflicting data on tissue-specific bioactivation of the decanoylglycolate prodrug?

- Methodological Answer : Tissue homogenates (e.g., prostate vs. liver) incubated with the compound can localize esterase activity. Zymography or selective esterase inhibitors (e.g., bis-p-nitrophenyl phosphate for carboxylesterases) clarify enzymatic contributions. Correlate findings with in vivo metabolite profiles from microdialysis probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.